2-Naphthoxyacetic acid

Overview

Description

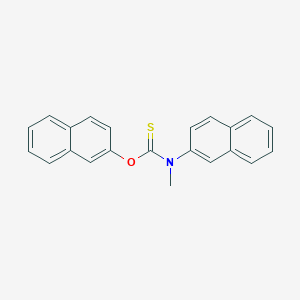

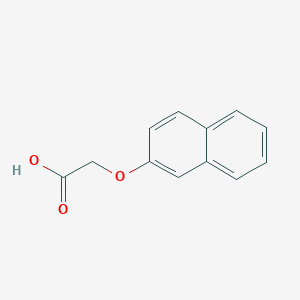

2-Naphthoxyacetic acid is a synthetic plant hormone belonging to the class of auxins. It is primarily used to promote fruit set and prevent premature fruit drop in various crops such as apples, pears, plums, and cherries . The compound is moderately soluble in water and exhibits low volatility . Its chemical formula is C₁₂H₁₀O₃, and it has a molecular weight of 202.21 g/mol .

Mechanism of Action

Target of Action

2-Naphthoxyacetic acid, also known as BNOA, is a plant hormone . Its primary target is the plant’s growth processes, particularly those involved in fruit set .

Mode of Action

The mode of action of this compound is related to its role as a plant hormone. It is absorbed by the leaves and roots of plants . It interacts with its targets to promote the growth of roots, encourage fruit set, and prevent premature fruit fall .

Biochemical Pathways

It is known that auxin, a class of plant hormones that includes this compound, regulates virtually every aspect of plant growth and development . This includes processes such as embryogenesis, apical dominance, lateral root formation, hypocotyl elongation, tropic responses to light and gravity, vascular tissue differentiation, and lateral branching of shoots .

Pharmacokinetics

The pharmacokinetics of this compound in plants involve its absorption by the leaves and roots, followed by its distribution throughout the plant to exert its effects . It is moderately soluble in water , which facilitates its transport within the plant.

Result of Action

The result of this compound’s action is the promotion of various growth processes in plants. It encourages fruit set, stimulates root growth, and prevents premature fruit fall . These effects contribute to improved plant health and productivity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its availability to plants may be affected by soil moisture levels . , indicating that its presence and activity in the environment can be influenced by factors such as rainfall and soil type.

Biochemical Analysis

Biochemical Properties

It is known to promote seed germination and early flowering in tomatoes . It also effectively improves fruit size and color .

Cellular Effects

It is known to interfere with membrane dynamics in tobacco cells . The most potent inhibitor, 1-NOA, blocked the activities of both auxin influx and efflux carriers, whereas 2-Naphthoxyacetic acid at the same concentration preferentially inhibited auxin influx .

Molecular Mechanism

It is known to interfere with the dynamics of the plasma membrane . This interference regulates overall auxin transport across the plasma membrane depending on the dynamics of particular membrane vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthoxyacetic acid can be synthesized through the reaction of 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

- Dissolve 2-naphthol in a suitable solvent like ethanol.

- Add chloroacetic acid and sodium hydroxide to the solution.

- Heat the mixture under reflux conditions for several hours.

- After completion, cool the reaction mixture and acidify it with hydrochloric acid to precipitate the product.

- Filter and recrystallize the product from hot water or benzene to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthoxyacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert it to naphthylacetic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylacetic acid.

Substitution: Various substituted naphthoxyacetic acid derivatives.

Scientific Research Applications

2-Naphthoxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It serves as a plant growth regulator, promoting root growth, fruit set, and preventing premature fruit drop.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating plant hormone pathways.

Industry: It is used in agriculture to enhance crop yield and quality.

Comparison with Similar Compounds

1-Naphthaleneacetic acid: Another synthetic auxin with similar applications in promoting plant growth and fruit set.

3-Indoleacetic acid: A naturally occurring auxin that plays a crucial role in plant growth and development.

Naptalam: A synthetic plant growth regulator used to control weed growth.

Uniqueness of 2-Naphthoxyacetic Acid: this compound is unique due to its specific interaction with auxin transporters, which allows it to selectively inhibit auxin influx. This property makes it particularly effective in regulating fruit set and preventing premature fruit drop in various crops .

Properties

IUPAC Name |

2-naphthalen-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCJYMOBWVJQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042195 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-23-0 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Naphthyloxy)acetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2-naphthalenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-NAPHTHYLOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717GVR334R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

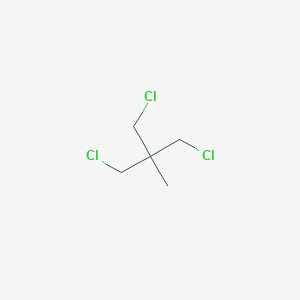

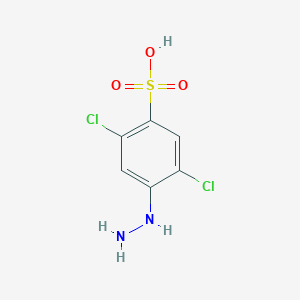

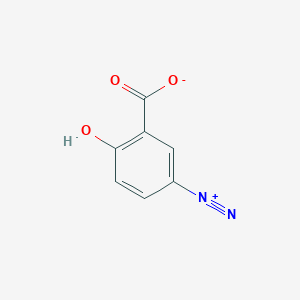

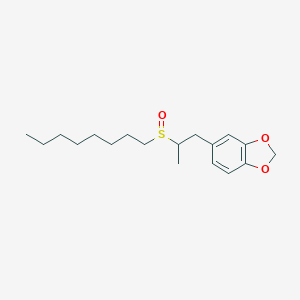

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-NOAA exert its effects on plant growth?

A1: 2-NOAA, similar to other auxins, is believed to influence plant growth and development by modulating gene expression. While the precise mechanisms are still under investigation, studies suggest that 2-NOAA may interfere with membrane dynamics, affecting the activity of auxin influx and efflux carriers involved in polar auxin transport. [] This disruption of auxin transport can lead to altered auxin distribution within plant tissues, ultimately impacting various developmental processes such as cell elongation, root initiation, and fruit set. [, , ]

Q2: What specific plant responses are influenced by 2-NOAA?

A2: 2-NOAA has been shown to influence a wide range of plant responses, including:

- Stimulation of Root Growth: 2-NOAA can promote the formation of adventitious roots in various plant species. [, , ]

- Enhancement of Fruit Set: Application of 2-NOAA can increase fruit set in certain crops, such as strawberries and plums. [, ]

- Regulation of Shoot Elongation: Depending on the plant species and concentration, 2-NOAA can either stimulate or inhibit shoot elongation. [, ]

Q3: Does 2-NOAA interact differently with plant species?

A3: Yes, studies have shown varying sensitivities to 2-NOAA among different plant species. For instance, while 2-NOAA effectively stimulates elongation in tissues of gymnosperms, legumes, and certain monocots, it shows poor efficacy in promoting elongation in coleoptiles of maize. [] This differential response suggests variations in the structure or expression of auxin receptors and transporters among different plant lineages.

Q4: What is the molecular formula and weight of 2-NOAA?

A4: The molecular formula of 2-NOAA is C12H10O3, and its molecular weight is 202.21 g/mol.

Q5: Is there any spectroscopic data available for 2-NOAA?

A5: Yes, 2-NOAA has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is commonly used to identify functional groups within the molecule. [, ] Additionally, room temperature phosphorescence and fluorescence spectroscopy have been employed to develop analytical methods for detecting and quantifying 2-NOAA in various matrices, including fruit and vegetable samples. [, ]

Q6: How stable is 2-NOAA under different environmental conditions?

A6: 2-NOAA can undergo photodegradation in aqueous solutions when exposed to ultraviolet (UV) radiation. [] The major photodegradation products identified include β-naphthol, 2-hydroxy-1-naphthaldehyde, and naphtho[2,1-b]furan-2(1H)-one. [] The photodegradation pathway seems to involve photolytic cleavage of the aryl-halogen bond and the aryloxy-carbon bond.

Q7: Are there any specific compatibility issues to be considered when formulating 2-NOAA?

A7: While specific formulation compatibility issues are not extensively discussed in the provided research articles, it is generally crucial to consider factors such as pH, temperature, and the presence of other ingredients that might affect the stability and efficacy of 2-NOAA in formulations.

Q8: What analytical methods are commonly employed for the determination of 2-NOAA?

A8: Various analytical techniques have been developed for the detection and quantification of 2-NOAA:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with different detectors, such as UV or mass spectrometry (MS), offers high sensitivity and selectivity for 2-NOAA analysis in complex matrices like plant tissues and fruits. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying 2-NOAA, particularly in environmental samples, due to its high resolution and sensitivity. []

- Fluorescence and Phosphorescence Spectroscopy: These techniques exploit the luminescent properties of 2-NOAA, enabling its sensitive and selective detection, even in the presence of other compounds. [, ]

Q9: What is the environmental fate of 2-NOAA?

A9: While specific details on the environmental degradation pathways of 2-NOAA are not provided in the research, it is known that it can undergo photodegradation in water when exposed to UV light. [] Further research is needed to understand its persistence, bioaccumulation potential, and overall impact on ecosystems.

Q10: Are there any strategies to mitigate the potential environmental impact of 2-NOAA?

A10: One potential strategy to reduce the environmental risks associated with 2-NOAA is exploring the use of adsorbent materials for its removal from contaminated water sources. For example, quaternized chitosan hydrogels have shown promise in adsorbing 2-NOAA from aqueous solutions, suggesting their potential application in treating wastewater contaminated with this plant growth regulator. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)